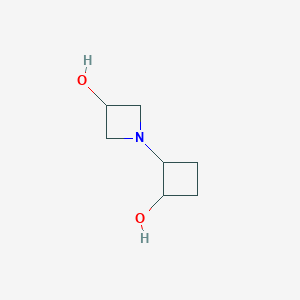
1-(methylsulfonyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a compound featuring a unique combination of piperidine and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the piperidine derivative. One common approach includes the following steps:
Preparation of piperidine-4-carboxamide through a cyclization reaction.
Introduction of the methylsulfonyl group under mild conditions using methyl sulfonyl chloride and a suitable base.
Sulfonation of pyridine-3-yl with an appropriate sulfonyl chloride.
Coupling of the resulting intermediates to form the final compound under basic conditions.
Industrial Production Methods: The industrial production leverages optimized reaction conditions for each step to enhance yield and efficiency:
Batch or continuous flow reactors to maintain precise control over temperature and reaction time.
Catalysts and bases tailored to improve the selectivity and efficiency of the sulfonation and coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation at the sulfonyl group, leading to further functionalized derivatives.
Reduction: : Selective reduction reactions can target the piperidine ring or the sulfonyl groups.
Substitution: : Nucleophilic substitutions can modify the pyridine or piperidine moieties.
Oxidation: : Common oxidants include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.
Reduction: : Lithium aluminum hydride (LiAlH4) and palladium-catalyzed hydrogenation are typical reagents.
Substitution: : Nucleophiles such as alkyl halides or amines, often in the presence of a base like triethylamine.
Oxidized derivatives at the sulfonyl group.
Reduced variants with modified piperidine or sulfonyl structures.
Substituted products with varying alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : As a ligand in metal-catalyzed reactions.
Material Science: : In the synthesis of novel polymers and materials with unique properties.
Biochemical Probes: : To investigate protein-sulfonyl group interactions.
Enzyme Inhibitors: : Potential inhibitor for specific enzymes involved in metabolic pathways.
Drug Development: : As a lead compound or pharmacophore in the development of therapeutics for various conditions.
Diagnostic Agents: : In the development of imaging agents for medical diagnostics.
Polymer Additives: : Used in the production of high-performance polymers with enhanced stability.
Specialty Chemicals: : Intermediate for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action largely depends on its specific application. In medicinal chemistry, it could act by:
Binding to and inhibiting specific enzymes or receptors, disrupting key biological pathways.
Modulating the activity of target proteins through sulfonyl group interactions.
Interfering with cellular processes by altering membrane permeability or signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other piperidine- and sulfonyl-containing compounds, 1-(methylsulfonyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is unique due to its dual sulfonyl groups which enhance its reactivity and interaction capabilities.
Similar Compounds:Piperidine-4-carboxamide derivatives: : Similar core structure but lacking the sulfonyl modifications.
Sulfonyl-pyridine compounds: : Feature sulfonyl groups on a pyridine ring but without the piperidine backbone.
Mixed sulfonyl piperidines: : Compounds that have sulfonyl groups attached to piperidine in different positions or configurations.
This compound stands out due to its potential to serve as a versatile scaffold for further functionalization and its broad range of applications in various scientific fields.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S2/c1-28(24,25)21-11-6-16(7-12-21)18(23)20-13-15-4-9-22(10-5-15)29(26,27)17-3-2-8-19-14-17/h2-3,8,14-16H,4-7,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMGVUPDVMCOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(N-methylacetamido)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide](/img/structure/B2447044.png)



![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)

![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2447054.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B2447062.png)
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)


